Dipyrido(1,2-a:3',2'-d)imidazole, 6-methyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Dipyrido(1,2-a:3’,2’-d)imidazole, 6-methyl-2-nitro-” is a derivative of dipyrido[1,2-a:3’,2’-d]imidazole . It is related to protein pyrolysates and is known to be a carcinogenic heterocyclic amine .
Synthesis Analysis
The synthesis of dipyrido[1,2-a:3’,2’-d]imidazole and its analogues has been achieved via a regio- and chemoselective one-pot inter- and intramolecular Buchwald–Hartwig amination of 2-chloro-3-iodopyridine with aminoazines and -diazines .Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aromatic), 1 Imidazole, and 2 Pyridines .Chemical Reactions Analysis
Several derivatives of dipyrido[1,2-a:3’,2’-d]imidazole have been studied for their effects on the P-450 system of hepatic parenchyma and two dependent monoxidase enzymes, zoxazolamine hydroxylase and dimethylnitrosamine-N-demethylase (DMN-d-ase) .Mechanism of Action
The compounds can be divided into two groups. The first group consists of compounds which inhibit the production of cytochrome P-450 and zoxazolamine hydroxylase and induce the formation of DMN-d-ase; these compounds are known to be powerful mutagens. The compounds of the second group, non-mutagens or weak mutagens, have an opposite effect: they induce the biosynthesis of cytochrome P-450 and zoxazolamine hydroxylase and repress the production of DMN-d-ase .
Safety and Hazards
properties
IUPAC Name |
10-methyl-4-nitro-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-7-3-2-6-14-10(7)12-8-4-5-9(15(16)17)13-11(8)14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGAVJXZBKHNNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232526 |
Source
|
Record name | Dipyrido(1,2-a:3',2'-d)imidazole, 6-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipyrido(1,2-a:3',2'-d)imidazole, 6-methyl-2-nitro- | |
CAS RN |
83692-82-4 |
Source
|
Record name | Dipyrido(1,2-a:3',2'-d)imidazole, 6-methyl-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083692824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipyrido(1,2-a:3',2'-d)imidazole, 6-methyl-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.